molecular formula C7H8O2 B563642 3-Methylcatechol-d3 CAS No. 1189946-33-5

3-Methylcatechol-d3

Cat. No. B563642
M. Wt: 127.157
InChI Key: PGSWEKYNAOWQDF-FIBGUPNXSA-N
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Patent
US04009212

Procedure details

A 500 ml three-neck flask, equipped with magnetic stirrer, addition funnel and reflux condenser, was charged with 108.0g (1.0 mole) of m-cresol. Sulfuric acid (96.5%), 147.9g was added dropwise during 25 minutes, while the temperature rose to 80°. External heating by mantle raised the temperature to 107° during 15 min. and Sample 1 was withdrawn. The sample was diluted with water, made basic with aqueous sodium hydroxide and the water was evaporated. The resultant salts, 11.0 g. were fused with 25 g. potassium hydroxide for 40 min. at 235°-330° under a nitrogen atmosphere. The mass was diluted with water, acidified with hydrochloric acid to pH 2 and extracted with four portions of 100 ml each of ether. The solvent was boiled off leaving only 0.5 g. of residue. Infrared and nuclear magnetic resonance showed it to contain 36% m-cresol, 26% diethyl ether solvent and 38% aryl carboxylic acids. There was no evidence of orcinol, methylhydroquinone and methylcatechol. Continuous liquid-liquid extraction of the aqueous phase with ether for five hours only produced 0.2 g. of additional product. A repeat fusion on ca. 25 ml of reaction mixture produced 45 g. of salts which were fused with 100 g. of potassium hydroxide for 35 min. at 350° to 360°. Work-up produced only 2.2 g. in which only m-cresol could be identified. The sulfonation resulted in the formation of substantially only m-cresolsulfonic acid isomers wherein the acid group is in ortho and/or para position relative to the hydroxyl group. The failure to obtain methylhydroquinone and/or 4-methylcatechol by fusion from the above m-cresol-sulfonic acids is not surprising in view of Barth and Senhofer's [Ber. 9, 969 (1876)] failure to fuse o- and p- phenolsulfonic acids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
108.0g
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
147.9g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aryl carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][C:2]=1[CH3:8].[S:9](=O)(=[O:12])([OH:11])[OH:10].C1(O)C=C(C)C=C(O)C=1.CC1C=C(O)C=CC=1O.CC1C=CC=C(O)C=1O.[OH-].[K+]>C(OCC)C>[C:1]1([S:9]([OH:12])(=[O:11])=[O:10])[C:2]([CH3:8])=[CH:3][CH:4]=[CH:5][C:6]=1[OH:7] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Four
Name
108.0g
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
147.9g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Step Seven
Name
aryl carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC(O)=CC(C)=C1)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(O)C=CC(=C1)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(O)=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml three-neck flask, equipped with magnetic stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
rose to 80°
TEMPERATURE
Type
TEMPERATURE
Details
External heating
TEMPERATURE
Type
TEMPERATURE
Details
by mantle raised the temperature to 107° during 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Sample 1 was withdrawn
ADDITION
Type
ADDITION
Details
The sample was diluted with water
CUSTOM
Type
CUSTOM
Details
the water was evaporated
ADDITION
Type
ADDITION
Details
The mass was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with four portions of 100 ml each of ether
CUSTOM
Type
CUSTOM
Details
leaving only 0.5 g
EXTRACTION
Type
EXTRACTION
Details
Continuous liquid-liquid extraction of the aqueous phase with ether for five hours only produced 0.2 g
Duration
5 h
CUSTOM
Type
CUSTOM
Details
A repeat fusion on ca. 25 ml of reaction mixture
CUSTOM
Type
CUSTOM
Details
produced 45 g
CUSTOM
Type
CUSTOM
Details
Work-up produced only 2.2 g

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C=1(C(=CC=CC1O)C)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.